N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including optoelectronics, medicinal chemistry, and materials science
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with benzofuran carboxylic acid derivatives under specific conditions. One common method includes the use of phosphorylation techniques to modify the amino group of 4-amino-2,1,3-benzothiadiazole . The reaction conditions often require the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- 2,1,3-benzothiadiazol-4-yl isocyanate
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide stands out due to its unique structural features, which confer specific properties and potential applications not found in other similar compounds. Its combination of benzothiadiazole and benzofuran moieties provides a distinct set of chemical and physical characteristics that make it valuable for various research and industrial purposes.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-21-12-7-2-4-9-8-13(22-15(9)12)16(20)17-10-5-3-6-11-14(10)19-23-18-11/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJATMVKVRLKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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